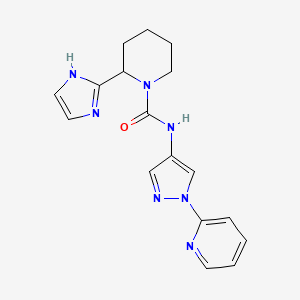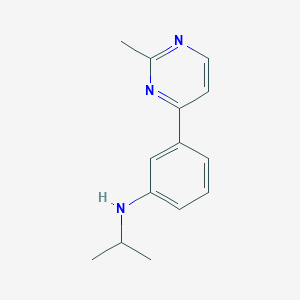![molecular formula C17H21N5OS B7639653 [4-(Tetrazol-1-yl)phenyl]-(1-thia-4-azaspiro[5.5]undecan-4-yl)methanone](/img/structure/B7639653.png)
[4-(Tetrazol-1-yl)phenyl]-(1-thia-4-azaspiro[5.5]undecan-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(Tetrazol-1-yl)phenyl]-(1-thia-4-azaspiro[5.5]undecan-4-yl)methanone is a novel compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a spirocyclic ketone derivative that possesses unique structural features, which make it an attractive candidate for drug discovery and development.5]undecan-4-yl)methanone.
作用機序
The mechanism of action of [4-(Tetrazol-1-yl)phenyl]-(1-thia-4-azaspiro[5.5]undecan-4-yl)methanone is not fully understood. However, studies have shown that this compound can interact with specific biological targets, such as enzymes and receptors, through various modes of action, including inhibition, activation, and modulation. For example, this compound has been shown to inhibit the activity of acetylcholinesterase by binding to the enzyme's active site and preventing the hydrolysis of acetylcholine, leading to an increase in the concentration of acetylcholine in the synaptic cleft.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific biological target it interacts with. For example, inhibition of acetylcholinesterase by this compound can lead to an increase in the concentration of acetylcholine in the synaptic cleft, which can enhance cholinergic neurotransmission and improve cognitive function. However, excessive inhibition of acetylcholinesterase can lead to adverse effects, such as nausea, vomiting, and diarrhea.
実験室実験の利点と制限
The advantages of using [4-(Tetrazol-1-yl)phenyl]-(1-thia-4-azaspiro[5.5]undecan-4-yl)methanone in lab experiments include its unique structural features, which make it an attractive candidate for drug discovery and development. This compound can be used as a lead compound for the development of new drugs that target specific biological pathways. However, the limitations of using this compound in lab experiments include its limited solubility in water, which can affect its bioavailability and pharmacokinetics.
将来の方向性
For the research on [4-(Tetrazol-1-yl)phenyl]-(1-thia-4-azaspiro[5.5]undecan-4-yl)methanone include the development of new derivatives with improved pharmacological properties, such as increased solubility and selectivity. Moreover, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in various research fields, such as cancer therapy and neurodegenerative diseases. Additionally, the development of new synthetic routes for the preparation of this compound can lead to the production of larger quantities of this compound, which can facilitate its use in preclinical and clinical studies.
合成法
The synthesis method of [4-(Tetrazol-1-yl)phenyl]-(1-thia-4-azaspiro[5.5]undecan-4-yl)methanone involves the reaction of 4-(Tetrazol-1-yl)benzaldehyde with 1-thia-4-azaspiro[5.5]undecane-3,5-dione in the presence of a base catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, leading to the formation of the spirocyclic ketone derivative. The yield and purity of the final product can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
科学的研究の応用
[4-(Tetrazol-1-yl)phenyl]-(1-thia-4-azaspiro[5.5]undecan-4-yl)methanone has potential applications in various research fields, including medicinal chemistry, pharmacology, and neuroscience. This compound can be used as a lead compound for the development of new drugs that target specific biological pathways. For example, this compound has been shown to exhibit potent inhibitory activity against the enzyme acetylcholinesterase, which is implicated in the pathogenesis of Alzheimer's disease. Therefore, this compound can be used as a starting point for the development of new drugs for the treatment of Alzheimer's disease.
特性
IUPAC Name |
[4-(tetrazol-1-yl)phenyl]-(1-thia-4-azaspiro[5.5]undecan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5OS/c23-16(14-4-6-15(7-5-14)22-13-18-19-20-22)21-10-11-24-17(12-21)8-2-1-3-9-17/h4-7,13H,1-3,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTNUEOPZBCGJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CN(CCS2)C(=O)C3=CC=C(C=C3)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]thieno[3,2-d]pyrimidin-4-one](/img/structure/B7639581.png)

![3-(9-Hydroxy-3-azabicyclo[3.3.1]nonane-3-carbonyl)-4-methylchromen-2-one](/img/structure/B7639591.png)
![2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]-N-(1,2,3,4-tetrahydroquinolin-7-yl)acetamide;hydrochloride](/img/structure/B7639598.png)
![5-[[4-Methyl-2-(oxolan-3-ylmethoxy)phenyl]methylamino]pyridine-2-carbonitrile](/img/structure/B7639615.png)
![2-Methylpropyl 4-[(2-hydroxycyclopentyl)methylamino]piperidine-1-carboxylate](/img/structure/B7639620.png)
![N-[2-(2-methylcyclohexyl)oxyethyl]-2-(2-oxa-7-azaspiro[4.4]nonan-7-yl)acetamide](/img/structure/B7639628.png)
![1-[4-(Cyclopropylmethylamino)piperidin-1-yl]-2-(2,5-dimethylphenyl)ethanone;hydrochloride](/img/structure/B7639639.png)
![2,2,2-Trifluoro-1-[1-[[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl]pyrrolidin-2-yl]ethanol](/img/structure/B7639664.png)
![1-(3,9-Diazabicyclo[4.2.1]nonan-3-yl)-2-[2-(trifluoromethyl)phenyl]ethanone;hydrochloride](/img/structure/B7639672.png)
![[4-(Cyclopropylmethylamino)piperidin-1-yl]-(5-fluoro-2-methylphenyl)methanone;hydrochloride](/img/structure/B7639675.png)
![2-Methylpropyl 4-[(3-methylpyridin-2-yl)methylamino]piperidine-1-carboxylate](/img/structure/B7639681.png)
![2-(3-Bromophenyl)-1-(3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone;hydrochloride](/img/structure/B7639688.png)